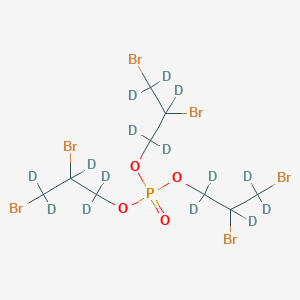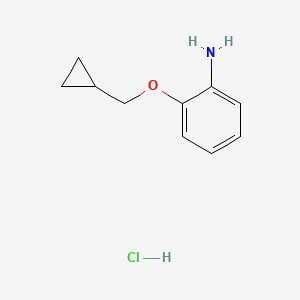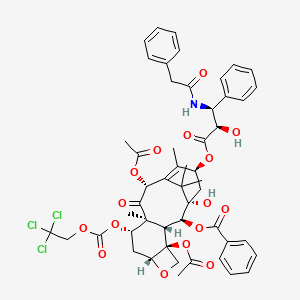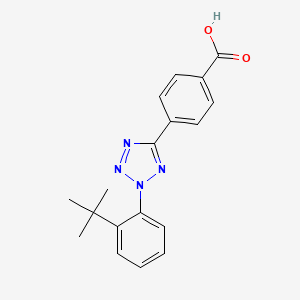
2-(Phenyl-d5)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenyl-d5)-2-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the physical and chemical properties of the compound, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl-d5)-2-propanol typically involves the deuteration of phenylpropanol. One common method is the catalytic hydrogenation of phenylpropanol in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired level of deuteration. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyl-d5)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(Phenyl-d5)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of high-purity chemicals and materials, where the presence of deuterium can enhance stability and performance.
Mechanism of Action
The mechanism by which 2-(Phenyl-d5)-2-propanol exerts its effects is primarily through its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates for processes involving the breaking of C-D bonds compared to C-H bonds, providing valuable insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanol: The non-deuterated analog of 2-(Phenyl-d5)-2-propanol.
Phenylboronic acid: Another compound with a phenyl group, used in various chemical reactions and applications.
Phenyl-d5-ethanol: A deuterated analog of ethanol with similar applications in research.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in studies requiring precise tracking and analysis of reaction mechanisms, as well as in the development of deuterated drugs with potentially improved properties.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
BDCFWIDZNLCTMF-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)O)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)



![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)




